molecular formula C12H13NO3 B025458 Butyl 4-isocyanatobenzoate CAS No. 102561-47-7

Butyl 4-isocyanatobenzoate

Cat. No. B025458
M. Wt: 219.24 g/mol
InChI Key: PVCGQSQNUXNTNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as "4-Vinylbenzoyl azide" demonstrates methodologies that could be adapted for synthesizing compounds like "Butyl 4-isocyanatobenzoate". For instance, 4-Vinylbenzoyl azide was synthesized from p-vinylbenzoic acid, demonstrating a process that involves the transformation of functional groups to achieve desired isocyanato groups through thermal rearrangements and polymerization processes (Klinger, Chang, & Théato, 2007).

Molecular Structure Analysis

The molecular structure of compounds structurally related to "Butyl 4-isocyanatobenzoate" can be quite complex. For example, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate revealed a unique macrocyclic tetramer structure, showcasing the potential complexity of structurally related compounds (Gielen et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving isocyanate groups, such as those in "Butyl 4-isocyanatobenzoate", include the Curtius rearrangement, where acyl azide groups are transformed into isocyanato groups. These reactions can proceed quantitatively under specific conditions, showcasing the reactivity of the isocyanato functional group (Klinger, Chang, & Théato, 2007).

Physical Properties Analysis

The physical properties of compounds similar to "Butyl 4-isocyanatobenzoate" are influenced by their molecular structure. For instance, the molecular structure analysis of 3,4-Di-t-butylbenzoic acid, a compound with structural similarities, offers insights into the potential physical properties of "Butyl 4-isocyanatobenzoate", such as melting points and solubility characteristics (Hambley, Sternhell, & Tansey, 1990).

Chemical Properties Analysis

The chemical properties of "Butyl 4-isocyanatobenzoate" can be inferred from studies on similar compounds. For example, the study on tert-Butyl peroxybenzoate-mediated isocyanobiaryl insertion showcases the reactivity of the isocyanate group in forming new C-C bonds via C(sp3)-H/C(sp2)-H bond functionalization, illustrating the types of chemical transformations that "Butyl 4-isocyanatobenzoate" might undergo (Cao et al., 2014).

Scientific Research Applications

1. Biological and Environmental Interactions

Research suggests that butyl 4-isocyanatobenzoate derivatives, such as butyl paraben, interact with biological systems and the environment in various ways. Studies indicate that butyl paraben can adversely affect the male reproductive system in mice, suggesting a potential for endocrine disruption. Moreover, these compounds are known to exert a weak estrogenic activity in estrogen receptor assays in vitro and in uterotrophic assays in vivo (Oishi, 2002). Additionally, butyl paraben and its derivatives show hepatotoxicity and dermal toxicity in vitro models, with butyl paraben causing concentration-dependent decreases in cell viability (Kizhedath, Wilkinson, & Glassey, 2019).

2. Metabolic Pathways and Degradation

Investigations into the metabolism of parabens, including butyl 4-isocyanatobenzoate derivatives, highlight the role of hepatic esterases and UDP-glucuronosyltransferases in humans. These enzymes are involved in the hydrolysis and glucuronidation of parabens, suggesting that these compounds do not accumulate in human tissue, pointing to their metabolic pathways and degradation mechanisms (Abbas et al., 2010).

3. Analytical Detection and Quantification

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method has been developed for the quantification of butyl 4-isocyanatobenzoate derivatives in food. The method provides insights into the occurrence and concentration of these compounds in food products, aiding in understanding their distribution and potential exposure (Cao et al., 2013).

4. Chemical Synthesis and Applications

Studies focus on the synthesis of chiral Ag(I) and Pt(II) complexes of ditopic N-heterocyclic carbenes derived from butyl and isopropyl derivatives of butyl 4-isocyanatobenzoate. These complexes are characterized for their structural and spectroscopic properties, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Marshall et al., 2012).

properties

IUPAC Name

butyl 4-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCGQSQNUXNTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399440
Record name Butyl 4-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-isocyanatobenzoate

CAS RN

102561-47-7
Record name Butyl 4-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-isocyanatobenzoate
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